molecular formula C6H12O B14640390 2,3,4-Trimethyloxetane CAS No. 32347-12-9

2,3,4-Trimethyloxetane

Cat. No.: B14640390
CAS No.: 32347-12-9
M. Wt: 100.16 g/mol
InChI Key: HTCOCLGRYILICZ-UHFFFAOYSA-N
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Description

2,3,4-Trimethyloxetane (CAS RN: 53778-61-3) is a cyclic ether derivative of oxetane, a four-membered oxygen-containing ring. Its molecular formula is C₆H₁₂O, with an average molecular mass of 100.161 g/mol and a monoisotopic mass of 100.088815 g/mol . The compound features three methyl groups attached to the oxetane ring at the 2-, 3-, and 4-positions, resulting in a stereoisomeric structure denoted as (2α,3α,4β) . This substitution pattern introduces steric strain due to the proximity of methyl groups on adjacent carbon atoms, which may influence its reactivity and physical properties compared to less-substituted oxetanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32347-12-9

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2,3,4-trimethyloxetane

InChI

InChI=1S/C6H12O/c1-4-5(2)7-6(4)3/h4-6H,1-3H3

InChI Key

HTCOCLGRYILICZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyloxetane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,4-trimethyl-1,3-butadiene with an oxidizing agent can yield 2,3,4-trimethyloxetane .

Industrial Production Methods: Industrial production of 2,3,4-trimethyloxetane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyloxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert 2,3,4-trimethyloxetane into simpler alcohols or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2,3,4-Trimethyloxetane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-trimethyloxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical processes. These interactions can influence biological pathways and chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2,2,4-Trimethyloxetane

2,2,4-Trimethyloxetane (CAS RN: 23120-44-7) is a structural isomer of 2,3,4-trimethyloxetane . Key differences include:

  • Substitution Pattern : The methyl groups in 2,2,4-trimethyloxetane are positioned at carbons 2, 2, and 4, creating a geminal di-methyl group at C2. This reduces steric hindrance compared to the adjacent substitutions in 2,3,4-trimethyloxetane.
  • Ring Strain : The geminal substitution in 2,2,4-trimethyloxetane likely results in lower torsional strain, as the methyl groups at C2 are oriented away from the oxygen atom. In contrast, 2,3,4-trimethyloxetane may exhibit higher strain due to eclipsing interactions between adjacent substituents.
  • Synthetic Applications : While specific data on reactivity are absent in the provided evidence, the substitution pattern in 2,2,4-trimethyloxetane may favor nucleophilic ring-opening reactions at the less-hindered C3 position, whereas 2,3,4-trimethyloxetane’s crowded structure could limit such reactivity.
Table 1: Structural Comparison of Oxetane Derivatives
Compound Molecular Formula Substituent Positions Key Structural Feature
2,3,4-Trimethyloxetane C₆H₁₂O 2, 3, 4 Adjacent methyl groups; high strain
2,2,4-Trimethyloxetane C₆H₁₂O 2, 2, 4 Geminal methyl groups; lower strain

Branched Alkanes: 2,3,4-Trimethylhexane

2,3,4-Trimethylhexane (C₉H₂₀) is a branched alkane identified in plant volatiles .

  • Polarity: The absence of an oxygen atom in 2,3,4-trimethylhexane results in nonpolar characteristics, leading to lower solubility in polar solvents compared to 2,3,4-trimethyloxetane.
  • Volatility : Branched alkanes like 2,3,4-trimethylhexane typically exhibit higher volatility than cyclic ethers due to weaker intermolecular forces. However, the rigid oxetane ring in 2,3,4-trimethyloxetane may reduce volatility despite its oxygen content.
  • Biological Relevance : 2,3,4-Trimethylhexane has been implicated in insect antennal responses to plant volatiles , whereas oxetane derivatives are more commonly studied in medicinal chemistry for their metabolic stability.
Table 2: Functional Group Impact on Properties
Compound Functional Group Boiling Point (Predicted) Solubility in Water
2,3,4-Trimethyloxetane Cyclic ether Moderate (~100–120°C) Low (polar solvent)
2,3,4-Trimethylhexane Branched alkane Low (~150–170°C) Insoluble

Substitution Patterns in Pharmacologically Active Compounds

For 2,3,4-trimethyloxetane:

  • Steric Effects : The crowded substitution pattern may hinder interactions with enzymatic targets, unlike the planar trihydroxyphenyl groups in HIV inhibitors.
  • Synthetic Utility: The oxetane ring’s strain could be exploited in drug design for controlled ring-opening reactions, analogous to the multivalent architectures in polyphenolic compounds .

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